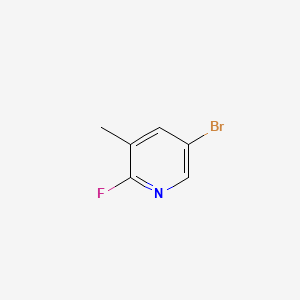

5-Bromo-2-fluoro-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCVSFDCHKCISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476611 | |

| Record name | 5-Bromo-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29312-98-9 | |

| Record name | 5-Bromo-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylpyridine (CAS 29312-98-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 5-Bromo-2-fluoro-3-methylpyridine, a key building block in medicinal and agrochemical research. Due to the limited availability of public experimental data for this specific compound, this guide incorporates data from structurally similar compounds and generalized experimental protocols to offer a robust resource for laboratory applications.

Core Properties

This compound is a halogenated pyridine derivative valued for its utility in organic synthesis. Its physical and chemical characteristics are summarized below.

Physicochemical Properties

The fundamental physicochemical properties of this compound are presented in Table 1. These properties are crucial for handling, storage, and reaction setup.

| Property | Value | Citations |

| CAS Number | 29312-98-9 | [1] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point (Predicted) | 205.4 ± 35.0 °C | [2] |

| Density (Predicted) | 1.6 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for a Structural Isomer

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.1 | d | ~2.5 | 1H | H-6 |

| ~7.2 | d | ~5.0 | 1H | H-3 |

| ~2.3 | s | - | 3H | -CH₃ |

Note: The doublet multiplicity for H-6 and H-3 is predicted to arise from coupling to the fluorine atom.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for a Structural Isomer

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, J ≈ 240 Hz) | C-4 |

| ~150 (d, J ≈ 15 Hz) | C-2 |

| ~148 | C-6 |

| ~125 (d, J ≈ 20 Hz) | C-5 |

| ~115 (d, J ≈ 5 Hz) | C-3 |

| ~15 | -CH₃ |

Note: Carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for a Structural Isomer

| m/z | Relative Intensity (%) | Assignment |

| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |

| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |

| 110 | Moderate | [M - Br]⁺ |

| 95 | Moderate | [M - Br - CH₃]⁺ |

Note: The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak.

Table 5: Predicted FT-IR Data (KBr Pellet) for a Structural Isomer

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-F stretching |

| 1100-1000 | Strong | C-Br stretching |

| 850-800 | Strong | C-H bending (out-of-plane) |

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of this compound. The following sections provide generalized methodologies for its synthesis and common cross-coupling reactions.

Synthesis of Halogenated Pyridines

The synthesis of fluorinated bromopyridines often involves a multi-step process. A general workflow is outlined below, based on established methods for similar compounds.

Methodology:

-

Bromination: An appropriate aminopicoline precursor is subjected to bromination. This can be achieved using reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction mixture is typically stirred at room temperature or heated to ensure complete reaction.

-

Diazotization: The resulting bromo-aminopicoline is then diazotized. This is commonly performed by treating the amine with sodium nitrite in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄), at low temperatures (0-5 °C).

-

Fluorination: The diazonium salt intermediate is then subjected to fluorination. In a Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is heated, leading to the extrusion of nitrogen gas and boron trifluoride, and the formation of the fluoro-pyridine.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified using techniques such as flash column chromatography to yield the final this compound.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. A generalized protocol is provided below.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-fluoro-3-methylpyridine

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-fluoro-3-methylpyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details available quantitative data, outlines experimental protocols for property determination, and includes visualizations to illustrate key workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the listed values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | --INVALID-LINK-- |

| Molecular Weight | 190.01 g/mol | --INVALID-LINK-- |

| CAS Number | 29312-98-9 | --INVALID-LINK-- |

| Appearance | White to Light yellow to Light orange powder to crystal | --INVALID-LINK-- |

| Melting Point | 60-63 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 205.4±35.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.6 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in Methanol | --INVALID-LINK-- |

| pKa (Predicted) | 1.17±0.20 | --INVALID-LINK-- |

| Storage Temperature | Room temperature, under inert atmosphere | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or other micro boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure:

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at the bottom, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The apparatus is heated in a Thiele tube or an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula or micropipette

Procedure:

-

Sample Addition: A small, accurately weighed amount (e.g., 1-5 mg) of this compound is placed into a series of test tubes.

-

Solvent Addition: A known volume (e.g., 1 mL) of a specific solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) is added to each test tube.

-

Mixing: The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: The samples are visually inspected for the presence of undissolved solid. Solubility is categorized as soluble, partially soluble, or insoluble.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in water is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Reverse-Phase HPLC)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Autosampler

Procedure:

-

Mobile Phase Preparation: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.

-

Standard Preparation: A set of standard compounds with known LogP values are dissolved in a suitable solvent.

-

Sample Preparation: this compound is dissolved in the same solvent as the standards.

-

Chromatography: The standards and the sample are injected onto the HPLC column under isocratic conditions for each mobile phase composition. The retention time for each compound is recorded.

-

Data Analysis: The logarithm of the retention factor (log k') is plotted against the known LogP values of the standards for each mobile phase composition. The LogP of this compound is then determined from its retention time using the calibration curve.

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

5-Bromo-2-fluoro-3-methylpyridine molecular structure and reactivity

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylpyridine: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of this compound, a key building block in medicinal chemistry and organic synthesis. It covers its molecular structure, physicochemical properties, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Identifiers

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅BrFN.[1] Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position. This arrangement of substituents imparts distinct reactivity to the molecule, making it a versatile intermediate in organic synthesis.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 29312-98-9[1] |

| Molecular Formula | C₆H₅BrFN[1] |

| Molecular Weight | 190.01 g/mol [1] |

| Canonical SMILES | CC1=C(F)N=CC=C1Br |

| InChI | InChI=1S/C6H5BrFN/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3 |

| InChIKey | Not readily available |

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below. The fluorine substitution influences its electronic properties and metabolic stability, a desirable feature in drug design.[3]

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid, powder to crystal | [2] |

| Appearance | White to Light yellow to Light orange | [2] |

| Melting Point | 63.0 to 67.0 °C | [2] |

| Boiling Point | ~205 °C (estimated) | [3] |

| Solubility | Soluble in Methanol | [2] |

| pKa | 1.17 ± 0.20 (Predicted) | [4] |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the distinct properties of its halogen substituents. The pyridine nitrogen and the fluorine atom render the ring electron-deficient, influencing its participation in various reactions.

Key Reactive Sites:

-

Bromine at C5: The bromine atom is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[3][5] This allows for the facile introduction of various aryl, heteroaryl, and amino groups at this position.

-

Fluorine at C2: The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for its displacement by a variety of nucleophiles, providing a route to further functionalize the pyridine ring.[5]

-

Methyl Group at C3: The methyl group can potentially undergo oxidation or other transformations, although this is less common compared to reactions at the halogenated positions.

This compound serves as a critical scaffold for building more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[6][7]

Logical Workflow for Synthetic Utilization

The following diagram illustrates the general synthetic utility of this compound, highlighting the two primary reaction pathways.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is frequently employed with substrates like this compound. Below is a representative protocol adapted from procedures for structurally similar bromopyridines.[8][9]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.5 eq)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-aryl-2-fluoro-3-methylpyridine.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Suzuki-Miyaura coupling experimental workflow.

Role in Drug Discovery and Signaling Pathways

Halogenated pyridines are prevalent scaffolds in medicinal chemistry. Derivatives of similar 2-bromopyridines have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways.[10] For instance, Cyclin-Dependent Kinases (CDKs) are critical for cell cycle progression, and their dysregulation is a hallmark of cancer. The development of small molecule inhibitors for specific CDKs is a major focus in oncology drug discovery.

The 2-aryl-5-methylpyridin-4-amine scaffold, accessible from related bromopyridines, has shown promise in this area.[10] The diagram below provides a simplified overview of a signaling pathway where such inhibitors might act.

The versatility of this compound as a starting material allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of such kinase inhibitors. Its ability to undergo predictable and high-yielding coupling reactions makes it an invaluable tool for generating libraries of diverse compounds for biological screening.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 29312-98-9 | TCI AMERICA [tcichemicals.com]

- 3. innospk.com [innospk.com]

- 4. 5-BROMO-3-FLUORO-2-METHYLPYRIDINE CAS#: 1162674-74-9 [m.chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. biosynth.com [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Comprehensive Spectroscopic Analysis of 5-Bromo-2-fluoro-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-3-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of both bromine and fluorine allows for diverse downstream chemical modifications, such as cross-coupling reactions and nucleophilic aromatic substitutions, respectively.

This technical guide provides a consolidated overview of the available spectroscopic data for this compound. However, a comprehensive search of publicly available scientific literature and databases did not yield a complete set of experimental spectra (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this specific compound. The data presented herein is based on information from commercial suppliers and predicted data for isomeric compounds, which can serve as a reference for researchers. This guide also outlines generalized experimental protocols for acquiring such spectroscopic data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 5-Bromo-2-fluoro-3-picoline

-

CAS Number: 29312-98-9

-

Molecular Formula: C₆H₅BrFN

-

Molecular Weight: 190.01 g/mol

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables are based on predicted values and data from a closely related isomer, 2-Bromo-4-fluoro-5-methylpyridine. These values should be used as an estimation and for reference purposes.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Tentative Assignment |

| ~8.0 | d | ~2.0 | 1H | H-6 |

| ~7.6 | d | ~2.0 | 1H | H-4 |

| ~2.3 | s | - | 3H | -CH₃ |

Note: The chemical shifts are estimations. The doublet multiplicity for H-6 and H-4 would arise from coupling to each other.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Tentative Assignment |

| ~162 (d, J ≈ 240 Hz) | C-2 |

| ~148 | C-6 |

| ~140 (d, J ≈ 15 Hz) | C-4 |

| ~125 (d, J ≈ 5 Hz) | C-3 |

| ~118 | C-5 |

| ~14 | -CH₃ |

Note: The chemical shifts are estimations. Carbons C-2, C-3, and C-4 are expected to show coupling with the fluorine atom.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |

| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |

| 174 | Moderate | [M - CH₃]⁺ |

| 110 | Moderate | [M - Br]⁺ |

Note: The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectrum.

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-F stretching |

| 1100-1000 | Strong | C-Br stretching |

| 850-800 | Strong | C-H bending (out-of-plane) |

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Procedure (for EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (using KBr pellet method):

-

Sample Preparation:

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final infrared spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluoro-3-methylpyridine. The following sections present predicted spectral data, a comprehensive experimental protocol for acquiring such data, and visualizations to aid in the structural elucidation and interpretation of the NMR spectra for this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of halogenated pyridine derivatives in pharmaceutical and chemical research.

Introduction

This compound is a halogenated aromatic heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent pattern. The bromine, fluorine, and methyl groups on the pyridine ring create a specific electronic environment that influences its reactivity and potential biological activity. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms and the electronic structure of such molecules in solution. This guide offers a foundational understanding of the expected ¹H and ¹³C NMR spectral features of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms and serve as a reference for the experimental analysis of this compound.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 8.15 | d | 2.5 | 1H | H-6 |

| 2 | 7.71 | dd | 2.5, 1.5 | 1H | H-4 |

| 3 | 2.29 | s | - | 3H | -CH₃ |

Note: Predicted data serves as an estimation. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 160.2 (d, ¹JCF ≈ 240 Hz) | C-2 |

| 2 | 150.8 | C-6 |

| 3 | 145.1 | C-4 |

| 4 | 124.3 (d, ²JCCF ≈ 20 Hz) | C-3 |

| 5 | 118.1 | C-5 |

| 6 | 13.8 (d, ³JCCCF ≈ 5 Hz) | -CH₃ |

Note: Predicted data serves as an estimation. The carbon attached to fluorine (C-2) is expected to show a large one-bond coupling constant (¹JCF). Other carbons may exhibit smaller couplings to fluorine.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Use a high-quality deuterated solvent, typically chloroform-d (CDCl₃), for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak for chemical shift referencing.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) can be used.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift, multiplicity, and coupling constants for each signal in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR signal assignment and a typical workflow for NMR data analysis.

Caption: Chemical structure of this compound with atom numbering.

Caption: Workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-2-fluoro-3-methylpyridine (C₆H₅BrFN), a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this molecule, this guide presents a detailed, predicted fragmentation pattern based on established principles of mass spectrometry, alongside generalized experimental protocols applicable to its analysis.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Monoisotopic Mass | 188.9589 Da |

| CAS Number | 29312-98-9[1] |

Predicted Mass Spectrometry Fragmentation

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The fragmentation of halogenated pyridines is influenced by the relative stability of the resulting ions and neutral fragments. The presence of bromine, fluorine, and a methyl group on the pyridine ring leads to several predictable fragmentation pathways.

| m/z (predicted) | Proposed Fragment Structure | Neutral Loss |

| 190/192 | [C₆H₅BrFN]⁺• (Molecular Ion) | - |

| 175/177 | [C₅H₂BrFN]⁺• | •CH₃ |

| 111 | [C₆H₅FN]⁺• | •Br |

| 92 | [C₅H₅N]⁺• | •Br, •F, •CH₃ |

| 77 | [C₅H₄N]⁺ | •Br, •F, •CH₃, •H |

| 65 | [C₄H₃N]⁺• | •Br, •F, •CH₃, HCN |

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized methodology for the mass spectrometric analysis of this compound.

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electron ionization (EI) source is recommended for this analysis. Gas chromatography (GC) can be used for sample introduction to ensure the analysis of a pure compound.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

-

Perform serial dilutions to obtain a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Parameters (if applicable):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Scan mode to detect ions over a mass range of m/z 40-300.

-

Data Acquisition: Acquire data in centroid mode.

Data Analysis:

-

Identify the molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺• and M+2⁺•).

-

Analyze the fragmentation pattern to identify major fragment ions and their corresponding neutral losses.

-

Propose fragmentation pathways consistent with the observed data and known chemical principles.

Visualizations

The following diagrams illustrate the general workflow for mass spectrometry analysis and the predicted fragmentation pathway for this compound.

References

Technical Guide: ¹⁹F NMR Characterization of 5-Bromo-2-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-2-fluoro-3-methylpyridine. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this guide leverages data from structurally analogous compounds to provide a robust framework for its analysis. The guide details experimental protocols and presents comparative data to aid researchers in the identification and characterization of this and similar fluorinated pyridine derivatives.

Introduction to ¹⁹F NMR of Fluorinated Pyridines

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable information about the substitution pattern and electronic properties of the molecule.

For fluorinated pyridines, the ¹⁹F chemical shift is influenced by the position of the fluorine atom on the pyridine ring and the nature of other substituents. Electron-withdrawing groups generally lead to a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values). Spin-spin coupling between the ¹⁹F nucleus and neighboring protons (¹H) or carbon-13 (¹³C) nuclei provides crucial connectivity information.

Predicted ¹⁹F NMR Data and Comparative Analysis

| Compound | Structure | Solvent | Chemical Shift (δ) in ppm | Key Coupling Constants (J) in Hz |

| This compound (Predicted) |  | CDCl₃ | ~ -65 to -75 | ³J(F-H⁴) ≈ 7-9 Hz, ⁴J(F-H⁶) ≈ 3-5 Hz, ⁴J(F-CH₃) ≈ 1-3 Hz |

| 2-Fluoropyridine |  | Neat | -68.4 | ³J(F-H³) = 7.9 Hz, ⁴J(F-H⁴) = 4.2 Hz, ⁵J(F-H⁵) = 0.5 Hz, ³J(F-H⁶) = 3.3 Hz |

| 5-Bromo-2-fluoropyridine |  | CDCl₃ | -69.8 | ³J(F-H³) = 8.0 Hz, ⁴J(F-H⁴) = 3.8 Hz, ⁵J(F-H⁶) = 2.5 Hz |

| 2-Fluoro-3-methylpyridine |  | CDCl₃ | -72.1 | ⁴J(F-H⁴) = 7.5 Hz, ⁵J(F-H⁵) = 5.0 Hz, ⁴J(F-CH₃) = 2.0 Hz, ³J(F-H⁶) = 3.5 Hz |

Analysis and Prediction:

-

The ¹⁹F chemical shift of 2-fluoropyridine serves as a baseline.

-

The introduction of a bromine atom at the 5-position in 5-bromo-2-fluoropyridine results in a slight downfield shift, likely due to the electron-withdrawing nature of bromine.

-

A methyl group at the 3-position in 2-fluoro-3-methylpyridine causes a noticeable upfield shift, consistent with the electron-donating character of the methyl group.

-

For this compound, the opposing electronic effects of the bromo and methyl groups are expected to result in a chemical shift that is intermediate between that of 5-bromo-2-fluoropyridine and 2-fluoro-3-methylpyridine. Therefore, a chemical shift in the range of -65 to -75 ppm is predicted.

-

The fluorine signal is expected to be a multiplet due to coupling with the protons on the pyridine ring and the methyl group. The largest coupling is anticipated with the proton at the 4-position (³J), followed by the proton at the 6-position (⁴J) and the methyl protons (⁴J).

Experimental Protocol for ¹⁹F NMR Characterization

This section provides a detailed methodology for acquiring a high-quality ¹⁹F NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility and the desired experimental conditions.

-

Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For accurate chemical shift referencing, an internal standard can be added. A common standard for ¹⁹F NMR is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm. A small, precisely known amount should be added.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

| Parameter | Recommended Value | Purpose |

| Nucleus | ¹⁹F | To observe the fluorine signal. |

| Pulse Program | zg (or equivalent) | Standard single-pulse experiment. |

| Transmitter Frequency Offset (O1P) | Centered on the expected signal (~-70 ppm) | To ensure the signal is within the spectral window. |

| Spectral Width (SW) | 200 ppm (approx. 75,000 Hz) | To cover a wide range of possible chemical shifts. |

| Acquisition Time (AQ) | 1-2 seconds | To achieve good resolution. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of the ¹⁹F nucleus between scans. |

| Number of Scans (NS) | 16-64 (or more for dilute samples) | To improve the signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Proton Decoupling | Optional | A proton-coupled spectrum will show ¹⁹F-¹H couplings, which is useful for structural assignment. A proton-decoupled spectrum will show a singlet (or a simpler multiplet if other fluorine atoms are present), which can be useful for determining the chemical shift more precisely. |

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the internal standard (if used) or to an external reference standard (e.g., CFCl₃ at 0 ppm).

-

Peak Picking and Integration: Identify the peak corresponding to the ¹⁹F signal and integrate the area under the peak. In a proton-coupled spectrum, determine the multiplicity and measure the coupling constants.

Visualization of Key Interactions

The following diagrams illustrate the experimental workflow and the expected spin-spin coupling interactions for this compound.

Commercial Availability and Technical Guide for 5-Bromo-2-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-3-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a versatile building block stems from the orthogonal reactivity of its bromine and fluorine substituents. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The fluorine atom, activating the pyridine ring towards nucleophilic aromatic substitution, provides another avenue for molecular elaboration. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and representative synthetic protocols for this compound.

Commercial Availability and Suppliers

This compound, identified by CAS Number 29312-98-9 , is commercially available from a range of chemical suppliers. Purity levels are typically offered at >98%, suitable for most research and development applications. The compound is generally supplied as a white to light yellow or light orange powder or crystalline solid.

A non-exhaustive list of prominent suppliers includes:

-

TCI Chemicals

-

Santa Cruz Biotechnology

-

BLD Pharm

-

Biosynth

-

Frontier Specialty Chemicals

It is recommended to consult the suppliers' websites for the most up-to-date information on availability, pricing, and packaging sizes.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29312-98-9 | [1][2] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Melting Point | 63.0 to 67.0 °C | [2] |

| Boiling Point | 205.4 ± 35.0 °C (Predicted) | |

| Density | 1.6 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol |

Table 2: Hazard Identification and Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons and two aromatic protons on the pyridine ring. |

| ¹³C NMR (CDCl₃) | Signals for the five carbons of the pyridine ring and one methyl carbon. Coupling with the fluorine atom is expected for adjacent carbons. |

| FT-IR (KBr Pellet) | Characteristic peaks for C-H (aromatic and aliphatic), C=N, C=C, C-F, and C-Br bonds. |

| Mass Spec. (EI) | A molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative multi-step synthesis can be proposed based on established methodologies for analogous pyridine derivatives. This typically involves the nitration of a fluoromethylpyridine, followed by reduction of the nitro group to an amine, and subsequent diazotization and bromination.

Additionally, a representative protocol for a key application of this building block, the Suzuki-Miyaura cross-coupling reaction, is provided.

Representative Synthesis of this compound

The following diagram outlines a plausible synthetic pathway.

Caption: Plausible synthetic pathway for this compound.

Step 1: Nitration of 2-Fluoro-3-methylpyridine

-

Objective: To introduce a nitro group at the 5-position of the pyridine ring.

-

Methodology: To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-fluoro-3-methylpyridine while maintaining the temperature. After the addition, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the product. Filter, wash with water, and dry to obtain 2-fluoro-3-methyl-5-nitropyridine.

Step 2: Reduction of 2-Fluoro-3-methyl-5-nitropyridine

-

Objective: To reduce the nitro group to a primary amine.

-

Methodology: Suspend 2-fluoro-3-methyl-5-nitropyridine in a solvent such as ethanol or acetic acid. Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the reaction mixture (e.g., reflux) for several hours until the starting material is consumed (monitored by TLC). After cooling, filter the reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-fluoro-3-methylpyridine.

Step 3: Sandmeyer Reaction of 5-Amino-2-fluoro-3-methylpyridine

-

Objective: To convert the amino group to a bromine atom.

-

Methodology: Dissolve 5-amino-2-fluoro-3-methylpyridine in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, purify the crude product by column chromatography or recrystallization to obtain this compound.

Representative Protocol for Suzuki-Miyaura Coupling

The following diagram illustrates the workflow for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

-

Objective: To synthesize 5-aryl-2-fluoro-3-methylpyridine derivatives.

-

Methodology:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.). Then, add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water.

-

Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-fluoro-3-methylpyridine.

-

Conclusion

This compound is a readily available and valuable building block for the synthesis of complex substituted pyridines. Its distinct reactive sites allow for sequential and selective functionalization, making it a powerful tool in the design and synthesis of novel compounds for drug discovery and other applications. The representative protocols provided in this guide offer a starting point for its synthesis and utilization in common cross-coupling reactions. Researchers should always refer to the specific safety data sheets provided by their suppliers and perform appropriate risk assessments before undertaking any experimental work.

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylpyridine: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and key experimental protocols related to 5-Bromo-2-fluoro-3-methylpyridine. This versatile fluorinated bromopyridine derivative serves as a valuable building block in medicinal chemistry and materials science. This document is intended for professionals in research and development who are familiar with handling chemical reagents.

Compound Identification and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅BrFN. Its structure features a pyridine ring substituted with bromine, fluorine, and a methyl group, making it a useful intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Bromo-5-fluoro-3-methylpyridine | 2-Bromo-3-fluoro-5-methylpyridine |

| CAS Number | 29312-98-9 | 38186-85-5 | 34552-16-4 |

| Molecular Formula | C₆H₅BrFN | C₆H₅BrFN | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol [1] | 190.01 g/mol | 190.01 g/mol [2] |

| Appearance | White to light yellow or light orange powder/crystal | Liquid | White crystalline powder |

| Melting Point | 63.0 to 67.0 °C | Not applicable | Not specified |

| Boiling Point | Not specified | Not specified | ~205.0 °C at 760 mmHg (estimated)[3] |

| Density | Not specified | 1.598 g/mL at 25 °C | ~1.6 g/cm³[3] |

| Refractive Index | Not specified | n20/D 1.540 | 1.530[3] |

| Flash Point | Not specified | 96.67 °C | 77.8 °C (estimated)[3] |

| Purity | >98.0% (GC) | 97% | ≥99.0% |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is a summary of data from various Safety Data Sheets (SDS).

Hazard Identification

Based on available data for closely related isomers, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements for Related Isomers:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation[2]

-

H318: Causes serious eye damage

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions to form C-C or C-N bonds.

Synthesis of this compound (Illustrative Protocol)

Step 1: Diazotization and Fluorination of 5-Amino-2-chloro-3-methylpyridine (Balz-Schiemann type reaction)

-

To a solution of 5-amino-2-chloro-3-methylpyridine in an appropriate acidic medium (e.g., fluoroboric acid), slowly add a solution of sodium nitrite in water at a low temperature (0-5 °C) to form the diazonium salt.

-

Carefully heat the diazonium salt solution to induce decomposition and formation of the corresponding 5-fluoro-2-chloro-3-methylpyridine.

-

Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Bromination of 5-Fluoro-2-chloro-3-methylpyridine

-

The introduction of a bromine atom at the 5-position can be challenging as the position is already substituted with fluorine. A more likely synthetic route would involve starting with a precursor that allows for regioselective bromination.

Note: This is a generalized and illustrative protocol. Researchers should consult relevant literature and perform their own optimization for a specific synthesis.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

The bromine atom in this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond. This is a key reaction for introducing aryl or heteroaryl substituents. The following is a general protocol adapted from procedures for similar bromopyridine derivatives.[5][6]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Applications in Research and Drug Development

This compound and its isomers are valuable building blocks in the synthesis of more complex molecules for various applications:

-

Pharmaceuticals: These compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The pyridine scaffold is a common motif in many drugs, and the presence of halogen atoms allows for diverse chemical modifications to explore structure-activity relationships.[3][7]

-

Agrochemicals: Halogenated pyridines are also used in the development of new pesticides and herbicides.[7]

-

Materials Science: The unique electronic properties of fluorinated and brominated pyridines make them useful in the design of organic electronic materials.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material.

References

- 1. scbt.com [scbt.com]

- 2. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

5-Bromo-2-fluoro-3-methylpyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 5-Bromo-2-fluoro-3-methylpyridine as a versatile heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom that modulates electronic properties, and a methyl group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This document provides a summary of its physicochemical properties, detailed experimental protocols for key transformations, and an overview of its applications in drug discovery.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety considerations.

| Property | Value | Reference |

| CAS Number | 29312-98-9 | [1][2] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [2] |

| Melting Point | 60-67 °C | [2] |

| Boiling Point (Predicted) | 205.4 ± 35.0 °C | |

| Purity | >98.0% (GC) | [2] |

Synthetic Utility and Key Reactions

The strategic placement of the bromo and fluoro substituents on the pyridine ring allows for a range of selective chemical transformations. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 2-position, being a good leaving group in nucleophilic aromatic substitution (SNA_r) reactions, offers another avenue for functionalization.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the construction of complex molecular frameworks. The general workflow for these reactions is depicted below.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Below are detailed protocols for three of the most important cross-coupling reactions involving bromo-heteroarenes, which are readily adaptable for this compound.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

-

Experimental Protocol:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv.).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

-

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu) (1.4 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).

-

Add anhydrous toluene to the flask via syringe (concentration typically 0.1-0.5 M).

-

Subject the reaction mixture to three cycles of vacuum-backfill with argon.

-

Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

-

3. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

-

Experimental Protocol:

-

To a degassed solution of this compound (1.1 equiv.) in a mixture of THF and triethylamine (Et₃N) (2:1 v/v), add Pd(PPh₃)₄ (0.15 equiv.) and copper(I) iodide (CuI) (0.3 equiv.).

-

Degas the reaction mixture for 5 minutes at room temperature.

-

Add the terminal alkyne (1.0 equiv.) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

-

Application in Drug Discovery

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules. The this compound scaffold, and closely related structures, serve as key building blocks for active pharmaceutical ingredients (APIs). For instance, 5-bromo-2-fluoropyridine has been utilized as a molecular scaffold for inhibitors of the neuropeptide Y receptor Y5, the main protease of SARS-CoV-2, and indoleamine-2,3-dioxygenase-1 in cancer immunotherapy[3]. Similarly, 5-Bromo-2-cyano-3-methylpyridine is a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders[4].

The synthetic versatility of this compound allows for its incorporation into drug discovery workflows, enabling the generation of diverse compound libraries for screening and lead optimization.

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for organic synthesis. Its well-defined reactivity in a variety of palladium-catalyzed cross-coupling reactions, coupled with the potential for further modification, makes it an attractive starting material for the synthesis of complex, high-value molecules. For researchers and professionals in drug development and materials science, this compound offers a reliable and efficient entry point to novel chemical entities with diverse applications.

References

Methodological & Application

Synthesis of Novel Derivatives from 5-Bromo-2-fluoro-3-methylpyridine: Application Notes and Protocols for Drug Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical derivatives starting from 5-Bromo-2-fluoro-3-methylpyridine. This versatile building block is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine and bromine substituents, making it an excellent scaffold for the development of new therapeutic agents. The protocols outlined below focus on widely used and robust palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions allow for the facile introduction of aryl, alkynyl, and amino moieties, respectively, at the 5-position of the pyridine ring, opening avenues to a diverse range of new chemical entities.

Synthetic Applications Overview

This compound is an attractive starting material for several key synthetic transformations. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position can influence the electronics of the pyridine ring and may be a site for nucleophilic aromatic substitution under specific conditions. This document will focus on the derivatization at the 5-position.

The primary applications for the derivatization of this scaffold lie in the generation of libraries of compounds for high-throughput screening in drug discovery programs. Pyridine and its derivatives are known to be key structural motifs in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[1][2]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for three major classes of palladium-catalyzed cross-coupling reactions. The quantitative data, including reaction conditions and expected yields, are summarized in tables for easy comparison. These protocols are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for optimization.[3][4]

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-fluoro-3-methylpyridine Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.[5] For this compound, this reaction allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (3 mol%) / SPhos (6 mol%) |

| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene |

| Temperature | 90-100 °C | 100-110 °C |

| Reaction Time | 12-18 h | 12-18 h |

| Arylboronic Acid | 1.2 equiv | 1.2 equiv |

| Expected Yield | 70-95% | 75-98% |

Detailed Experimental Protocol (Condition 1):

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 95 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aryl-2-fluoro-3-methylpyridine derivative.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-fluoro-3-methylpyridine Derivatives

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in medicinal chemistry and materials science.[7]

Table 2: Representative Conditions for Sonogashira Coupling

| Parameter | Condition 1 | Condition 2 |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |

| Copper Co-catalyst | CuI (10 mol%) | CuI (6 mol%) |

| Base | Triethylamine (Et₃N) (2.5 equiv) | Diisopropylamine (DIPA) (3.0 equiv) |

| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature to 50 °C | 60-80 °C |

| Reaction Time | 4-12 h | 3-8 h |

| Terminal Alkyne | 1.2 equiv | 1.2 equiv |

| Expected Yield | 65-90% | 70-95% |

Detailed Experimental Protocol (Condition 1):

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and Copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous Tetrahydrofuran (THF) (5 mL) and Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv) via syringe.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat to 50 °C if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-alkynyl-2-fluoro-3-methylpyridine derivative.

Buchwald-Hartwig Amination: Synthesis of N-Substituted-2-fluoro-3-methylpyridin-5-amine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8] This reaction is a powerful tool for the synthesis of arylamines from aryl halides and has broad applications in medicinal chemistry.[9]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition 1 | Condition 2 |

| Palladium Pre-catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |